

Application Notes and Protocols for Bioassay-Guided Fractionation of Berkelic Acid

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Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: *B1263399*

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Introduction

Berkelic acid is a novel spiroketal natural product first isolated from an extremophilic *Penicillium* species found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana, USA.^{[1][2][3]} This unique compound has demonstrated potent and selective cytotoxic activity against the human ovarian cancer cell line OVCAR-3, making it a person of interest for anticancer drug discovery.^{[1][3]} The isolation of **Berkelic acid** was achieved through bioassay-guided fractionation, a strategy that systematically partitions a complex mixture while using a biological assay to track the activity of the target compound through the various fractions. This application note provides a detailed protocol for the bioassay-guided fractionation of **Berkelic acid**, based on the original discovery and general principles of natural product isolation. It also includes information on its known biological targets and a hypothesized signaling pathway in the context of ovarian cancer.

Data Presentation: Illustrative Bioassay-Guided Fractionation of Berkelic Acid

The following table represents an illustrative summary of the quantitative data that would be generated during the bioassay-guided fractionation of **Berkelic acid**. The values are hypothetical but reflect the expected trend of increasing purity and biological activity with each successive fractionation step.

Fractionation Step	Sample ID	Mass (mg)	Yield (%)	Purity (%) (by HPLC)	Bioactivity (IC ₅₀ in OVCA-R-3 cells, nM)
Step 1: Extraction	Crude Ethyl Acetate Extract	10,000	100	<1	5000
Step 2: Solvent Partitioning	n-Hexane Fraction	2,000	20	<1	>10,000
Dichloromethane Fraction	3,000	30	5	1000	
Ethyl Acetate Fraction	4,000	40	10	500	
Aqueous Fraction	1,000	10	<1	>10,000	
Step 3: Silica Gel Column Chromatography of Active Fraction	Fraction 1 (F1)	500	5	15	800
Fraction 2 (F2)	1,200	12	25	200	
Fraction 3 (F3)	800	8	10	600	
Fraction 4 (F4)	1,500	15	5	1200	
Step 4: Preparative HPLC of Active Fraction F2	Sub-fraction 2.1 (SF2.1)	200	2	40	150

Sub-fraction 2.2 (SF2.2)	300	3	95 (Berkelic Acid)	90
Sub-fraction 2.3 (SF2.3)	400	4	30	300
Sub-fraction 2.4 (SF2.4)	300	3	15	700

Experimental Protocols

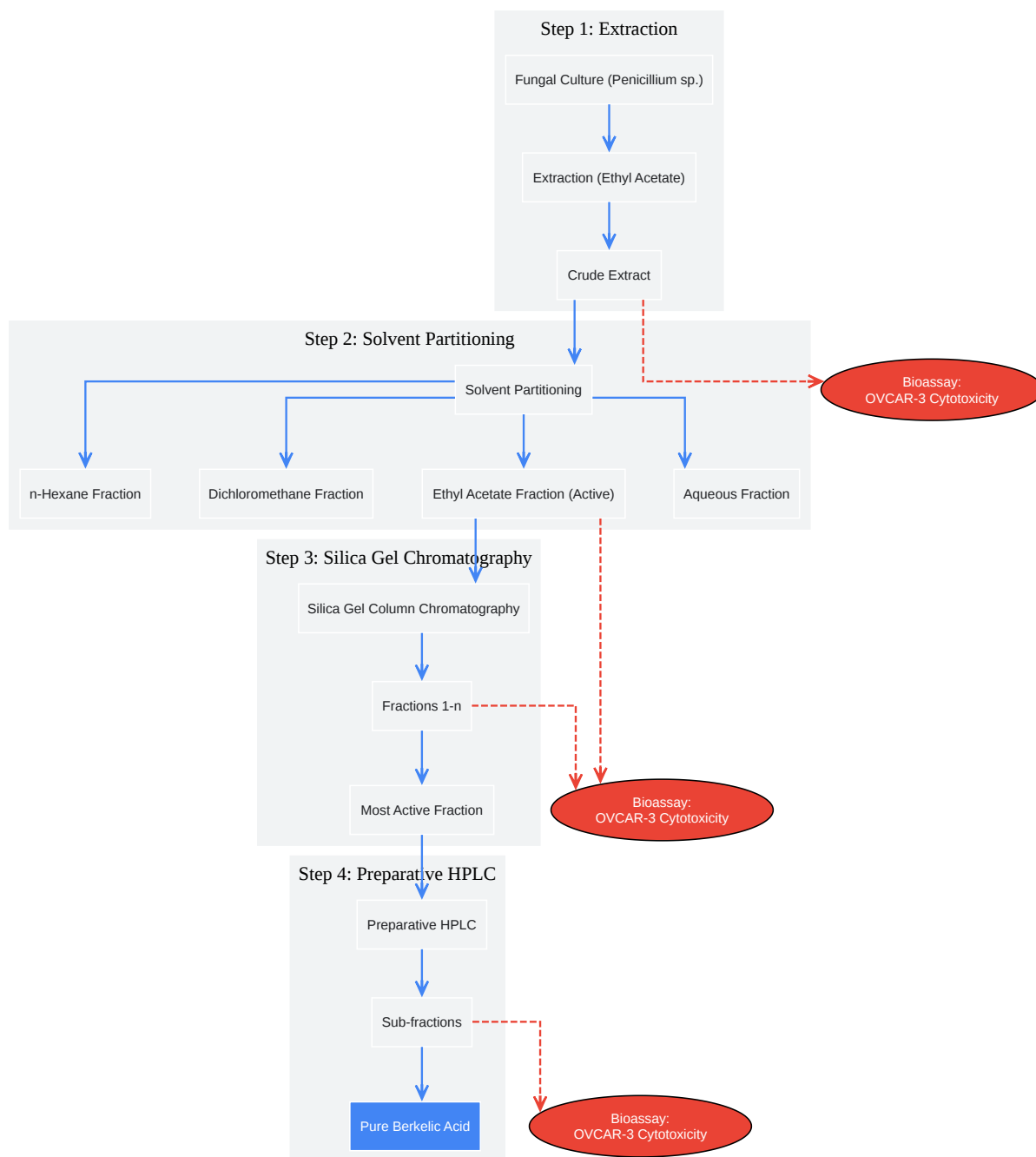
The following are detailed methodologies for the key experiments involved in the bioassay-guided fractionation of **Berkelic acid**.

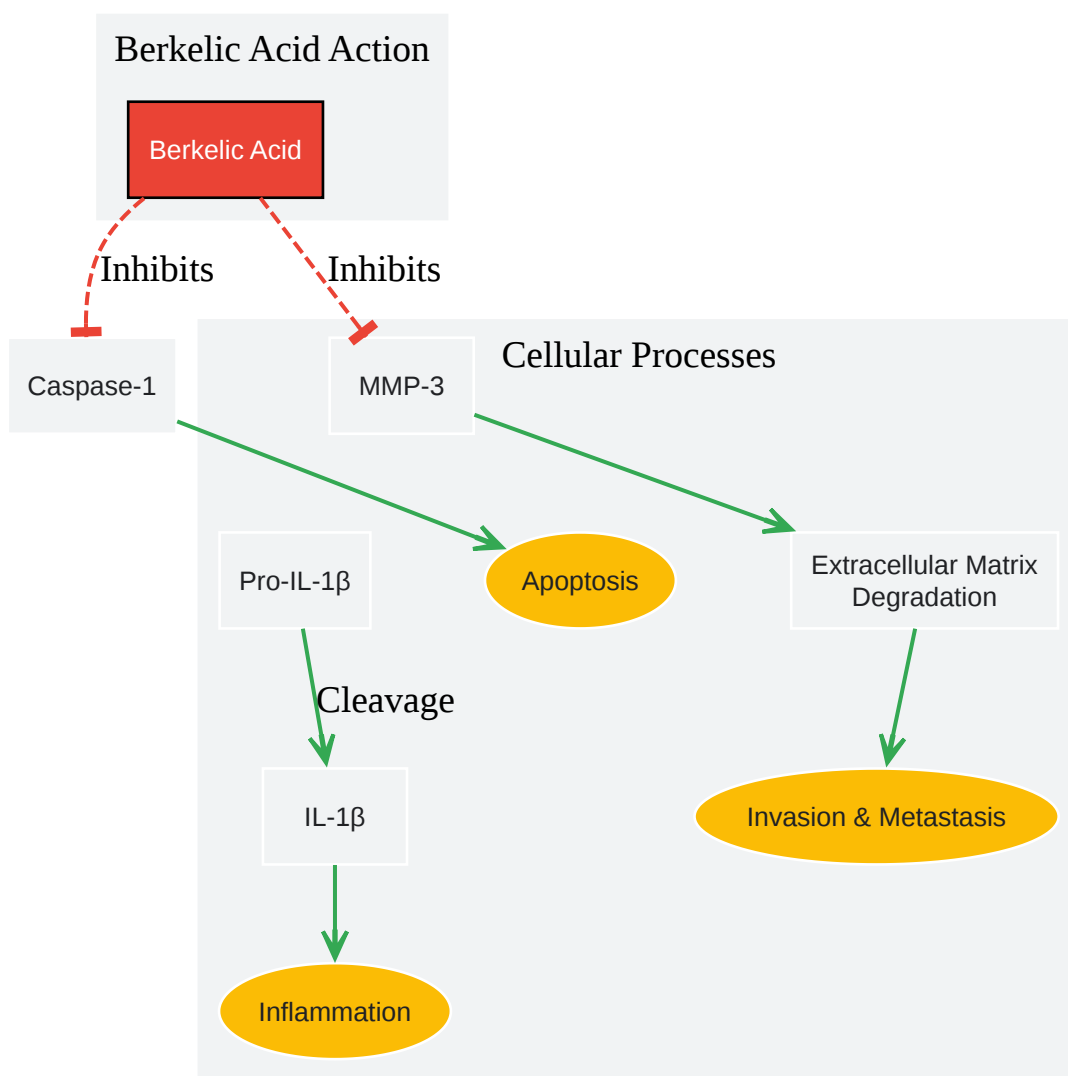
Fungal Culture and Extraction

- Organism: An extremophilic *Penicillium* species isolated from the Berkeley Pit.
- Culture Conditions: The fungus is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for 4-6 weeks.
- Extraction Protocol:
 - Separate the mycelia from the culture broth by filtration.
 - Lyophilize the mycelia and grind to a fine powder.
 - Extract the powdered mycelia and the filtered broth separately with an organic solvent such as ethyl acetate.
 - Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation Workflow

The following diagram illustrates the general workflow for the bioassay-guided fractionation of **Berkelic acid**.





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References

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- 3. Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]
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